Hydroxyitraconazole

Description

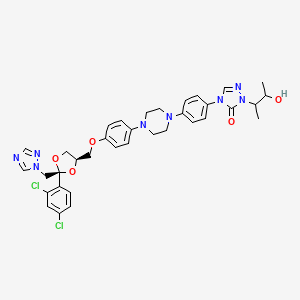

The exact mass of the compound 3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-2-(2-hydroxy-1-methylpropyl)-, rel- is 720.2342217 g/mol and the complexity rating of the compound is 1150. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-SQWDFJLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207970-87-4 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Convergent Pathway to Hydroxyitraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of hydroxyitraconazole, the major active metabolite of the antifungal agent itraconazole. The synthesis is a complex undertaking that requires precise stereochemical control to achieve the desired biologically active isomer. This document outlines a convergent synthetic strategy, a common and efficient approach for constructing complex molecules like this compound. This method involves the independent synthesis of key molecular fragments, which are then coupled together in the final stages.

The core of this strategy lies in the preparation of two crucial intermediates: a chiral dioxolane tosylate and a chiral sec-butyl-triazolone side chain. These fragments are then coupled to a central piperazine (B1678402) linker to yield the final this compound molecule. This guide provides a detailed overview of the reaction steps, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

I. Overall Synthetic Strategy

The total synthesis of this compound is approached through a convergent pathway, which enhances overall efficiency and allows for the independent optimization of the synthesis of each key fragment. The general workflow can be visualized as the preparation of three main building blocks that are subsequently assembled.

In-Depth Technical Guide to the Chemical Properties of Hydroxyitraconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major and pharmacologically active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Formed in the liver through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system, this compound circulates in human plasma at concentrations often exceeding those of the parent drug. Its significant antifungal activity, comparable to that of itraconazole, and its role as a potent inhibitor of CYP3A4 make a thorough understanding of its chemical properties crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its quantification, and visualizations of its metabolic pathway and analytical workflows.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are fundamental to understanding its behavior in biological systems and in analytical methodologies.

| Property | Value | Source |

| IUPAC Name | 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-hydroxybutan-2-yl)-1,2,4-triazol-3-one | [1][2] |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅ | [1][3] |

| Molecular Weight | 721.63 g/mol | [1] |

| CAS Number | 112559-91-8 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Acetonitrile (B52724):Methanol (B129727) (1:1) and DMSO.[4][5] Considered 'insoluble' in water.[6] | [4][5][6] |

| pKa | The pKa of the parent compound, itraconazole, is 3.7. A specific experimental pKa for this compound is not readily available in the reviewed literature, but it is expected to be similar as the hydroxylation occurs on the sec-butyl side chain, which is unlikely to significantly alter the basicity of the triazole and piperazine (B1678402) moieties. | [6] |

| LogP (Octanol-Water Partition Coefficient) | A computed XLogP3 value of 4.5 is available.[2] The experimentally determined logP for the highly lipophilic parent drug, itraconazole, is 5.66 (at pH 8.1).[6] An experimental logP for this compound is not explicitly available in the reviewed literature, but its structure suggests it remains a highly lipophilic compound. | [2][6] |

Metabolic Pathway of Itraconazole to this compound

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major metabolic pathway involves the hydroxylation of the sec-butyl side chain to form this compound. Both itraconazole and this compound are potent inhibitors of CYP3A4, leading to potential drug-drug interactions.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound in Human Plasma by HPLC

This protocol outlines a validated HPLC method for the simultaneous determination of itraconazole and this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a stoppered centrifuge tube, add the internal standard.

-

Add 5.0 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.

b. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile and methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 263 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific LC-MS/MS method for the determination of this compound.

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of this compound).

-

Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, sub-2 µm particle size for UPLC).

-

Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

-

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the analysis of this compound.

Conclusion

This compound is a critical molecule in the clinical pharmacology of itraconazole. Its intrinsic antifungal activity and its potent inhibition of CYP3A4 necessitate its consideration in drug development and therapeutic applications. The data and protocols presented in this guide offer a foundational resource for researchers and scientists. Further investigation into the specific physicochemical properties, such as an experimentally determined pKa and logP, would provide an even more complete understanding of this important active metabolite. The detailed analytical methods provided herein serve as a robust starting point for the reliable quantification of this compound in various research and clinical settings.

References

- 1. scbt.com [scbt.com]

- 2. 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C35H38Cl2N8O5 | CID 108222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Hydroxyitraconazole Against Candida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the triazole antifungal agent itraconazole (B105839), exerts its therapeutic effect against Candida species through a well-defined molecular mechanism. This guide provides a comprehensive overview of the core mechanism of action, focusing on the inhibition of ergosterol (B1671047) biosynthesis, the resultant downstream cellular consequences, and the mechanisms by which Candida can develop resistance. Detailed experimental protocols for key assays and quantitative data on the activity of this compound are presented to support further research and development in the field of antifungal therapy.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, mirroring that of itraconazole, is the potent and specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol (B1674476) 14-α-demethylase .[1][2][3] This enzyme, encoded by the ERG11 gene, is a cytochrome P450-dependent enzyme (CYP51) crucial for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[6][7]

The binding of this compound to the heme iron in the active site of lanosterol 14-α-demethylase prevents the demethylation of lanosterol.[8][9] This inhibition leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and disruption of essential cellular processes.[1][7]

-

Accumulation of Toxic Methylated Sterols: The blockage of lanosterol demethylation results in the accumulation of toxic 14-α-methylated sterol precursors, such as lanosterol and eburicol.[10] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, ultimately leading to fungal cell growth arrest (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7][10]

The high affinity and specificity of this compound for the fungal CYP51 enzyme over its mammalian counterpart contribute to its favorable therapeutic index.[11]

Quantitative Data: In Vitro Activity of this compound Against Candida

Numerous studies have demonstrated that this compound possesses potent in vitro activity against a broad range of Candida species, with efficacy comparable to that of its parent compound, itraconazole.[12][13][14] The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various Candida species.

| Candida Species | This compound IC50 (mg/L) | Itraconazole IC50 (mg/L) | Reference |

| Candida albicans | 0.008 - 0.016 | 0.008 - 0.016 | [15] |

| Candida kefyr | 0.032 | 0.016 | [15] |

| Candida glabrata | Variable (some isolates more susceptible to itraconazole) | Variable | [13][14] |

| Candida krusei | Variable | Variable | [10] |

| Candida parapsilosis | Variable | Variable | [6] |

| Candida tropicalis | Variable | Variable | [10] |

Note: MIC and IC50 values can vary depending on the specific isolate, testing methodology (e.g., broth microdilution, colorimetric assays), and culture medium used.[12][16] Generally, the activity of itraconazole is considered equal to or slightly greater than that of this compound against most fungi tested.[12][16]

Signaling Pathways and Cellular Responses to this compound

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of cellular responses in Candida, primarily mediated by the transcription factor Upc2 .[17][18]

-

Upc2-Mediated Stress Response: Under conditions of ergosterol depletion, the transcription factor Upc2 is activated.[2][12] Activated Upc2 translocates to the nucleus and binds to sterol response elements (SREs) in the promoters of genes involved in ergosterol biosynthesis (ERG genes), leading to their upregulation in a compensatory response.[17][18][19] This signaling pathway is a key component of Candida's intrinsic tolerance to azole antifungals.

-

Efflux Pump Upregulation: In some instances, exposure to azoles like this compound can lead to the upregulation of efflux pumps, which are membrane transporters that actively extrude the drug from the cell, thereby reducing its intracellular concentration.[4][20] The main efflux pumps implicated in azole resistance in Candida are Cdr1 and Cdr2 (ATP-binding cassette transporters) and Mdr1 (major facilitator superfamily transporter).[21][22] The transcription factors Tac1 and Mrr1 are key regulators of CDR1/CDR2 and MDR1 expression, respectively.

-

Biofilm Formation: this compound has been shown to inhibit the formation of Candida albicans biofilms and can reduce the viability of pre-formed biofilms.[11][23][24] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents.

Diagrams of Signaling Pathways and Logical Relationships

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Structural basis for activation of fungal sterol receptor Upc2 and azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itraconazole susceptibilities of fluconazole susceptible and resistant isolates of five Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Candida albicans UPC2 is transcriptionally induced in response to antifungal drugs and anaerobicity through Upc2p dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and Analysis of Sterols [bio-protocol.org]

- 14. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Candida albicans Transcription Factor Upc2p in Drug Resistance and Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomewide Location Analysis of Candida albicans Upc2p, a Regulator of Sterol Metabolism and Azole Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pH-Responsive copolymer micelles to enhance itraconazole efficacy against Candida albicans biofilms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

In Vitro Antifungal Spectrum of Hydroxyitraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), exhibits a potent and wide-ranging in vitro activity against a multitude of pathogenic fungi. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and an examination of its mechanism of action. The in vitro potency of this compound is largely comparable to that of its parent compound, itraconazole, for the majority of fungal isolates tested. This document serves as a critical resource for researchers and professionals involved in antifungal drug development and evaluation, offering a consolidated repository of essential data and methodologies.

Introduction

Itraconazole is a triazole antifungal agent widely used in the treatment of various fungal infections. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites. Among these, this compound is the most prominent and possesses significant antifungal activity.[1][2] Understanding the in vitro antifungal spectrum of this compound is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data and for optimizing therapeutic strategies. This guide summarizes the available in vitro data, comparing the activity of this compound with itraconazole against a broad range of fungal pathogens.

Comparative In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been extensively studied, often in direct comparison with itraconazole. The primary measure of in vitro potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For yeasts, the endpoint is often reported as the IC50, the concentration that reduces growth turbidity by 50% compared to a drug-free control.

A large-scale study involving 1481 clinical fungal isolates from 48 genera demonstrated that the IC50 values for itraconazole and this compound were equivalent, within a one-dilution range of experimental error, for approximately 90% of the isolates.[3][4][5] However, for a subset of isolates, notable differences in susceptibility were observed.

Data Presentation: MIC/IC50 Values

The following tables summarize the comparative in vitro activities of itraconazole and this compound against various fungal groups. The data is primarily derived from a major comparative study by Odds and Vanden Bossche (2000), with supplementary information from other cited literature.

Table 1: Comparative In Vitro Activity against Candida Species

| Fungal Species | No. of Isolates | Itraconazole IC50 (mg/L) | This compound IC50 (mg/L) |

| Candida albicans (bioassay strains) | 3 | 0.008 - 0.016 | 0.008 - 0.016 |

| Candida kefyr (bioassay strains) | 2 | 0.016 | 0.032 |

| Candida glabrata | 206 | Generally lower than this compound | 10-15% of isolates less susceptible than to itraconazole |

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3][4][5]

Table 2: Comparative In Vitro Activity against Aspergillus Species

| Fungal Species | Itraconazole MIC (mg/L) | This compound MIC (mg/L) | Reference |

| Aspergillus fumigatus | 0.16 | Activity reported as comparable to itraconazole | [6][7] |

| Aspergillus spp. (various) | MIC90 = 0.5 | Activity reported as comparable to itraconazole | [8] |

Table 3: Comparative In Vitro Activity against Dermatophytes

| Fungal Species | No. of Isolates | Observation |

| Trichophyton mentagrophytes | 7 (with ≥3 dilution difference) | Itraconazole MIC was consistently lower than this compound MIC. |

| Trichophyton rubrum | 15 (with ≥3 dilution difference) | 8 isolates more susceptible to itraconazole; 7 isolates more susceptible to this compound. |

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3]

Table 4: General Comparison across a Broad Range of Fungi

| Fungal Group | No. of Isolates | Percentage with IC50s differing by ≥3 dilutions |

| Various Pathogenic Fungi | 1481 | 10.8% |

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3][4][5]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility of this compound is performed using standardized methodologies, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

CLSI Broth Microdilution Method (Reference: M27 for Yeasts)

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10]

-

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.

-

Antifungal Agent Preparation: Stock solutions of this compound and itraconazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in the RPMI 1640 medium in 96-well microtiter plates.

-

Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity, or IC50) compared to the growth in the drug-free control well. This is often determined visually or with a spectrophotometer.

EUCAST Broth Microdilution Method (Reference: E.Def 7.3.2 for Yeasts)

The EUCAST methodology presents some variations to the CLSI protocol.[11]

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.

-

Inoculum Preparation: The inoculum is prepared by suspending colonies in sterile water and adjusting the suspension to a specific optical density, resulting in a final inoculum of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

Endpoint Reading: The endpoint is read spectrophotometrically at 450 nm. The MIC is defined as the lowest concentration that reduces growth by 50% compared to the control.

Mechanism of Action and Signaling Pathway

The antifungal activity of both itraconazole and this compound is attributed to their ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a crucial sterol component unique to fungi.[12][13]

Inhibition of Ergosterol Biosynthesis

The primary target of triazole antifungals, including this compound, is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[12][13] This enzyme is essential for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disruption of ergosterol synthesis and accumulation of abnormal sterols alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

Ergosterol Biosynthesis Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the step inhibited by this compound.

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Conclusion

This compound demonstrates a broad and potent in vitro antifungal spectrum that is largely comparable to its parent drug, itraconazole. For the vast majority of fungal pathogens, the two compounds exhibit similar inhibitory concentrations. Minor, yet potentially significant, differences in susceptibility have been noted for certain species, such as Candida glabrata and Trichophyton mentagrophytes. The established mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a well-validated target for antifungal therapy. The standardized methodologies provided by CLSI and EUCAST are essential for the accurate and reproducible determination of the in vitro activity of this important antifungal metabolite. This technical guide provides a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of the in vitro characteristics of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing Identifies the Abdominal Cavity as a Source of Candida glabrata-Resistant Isolates. (2021) | Judith Díaz-García | 13 Citations [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. scribd.com [scribd.com]

- 12. The in-vitro antifungal spectrum of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Activity of itraconazole against clinical isolates of Aspergillus spp. and Fusarium spp. determined by the M38-P NCCLS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complexities of Itraconazole and its Active Metabolite: A Deep Dive into their Comparative Pharmacokinetics

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the comparative pharmacokinetics of the antifungal agent itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole. This whitepaper provides a detailed examination of their absorption, distribution, metabolism, and excretion profiles, supported by quantitative data, detailed experimental methodologies, and novel visualizations of key biological pathways.

Itraconazole, a broad-spectrum triazole antifungal, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of this compound.[1][2] This major metabolite is not only abundant, often exhibiting plasma concentrations exceeding the parent drug, but also possesses comparable antifungal activity.[3] Understanding the distinct and overlapping pharmacokinetic characteristics of both compounds is therefore critical for optimizing therapeutic efficacy and ensuring patient safety.

Quantitative Pharmacokinetic Comparison

To facilitate a clear comparison, the following tables summarize key pharmacokinetic parameters for itraconazole and this compound, compiled from various clinical studies. These parameters are crucial for predicting drug exposure and designing effective dosing regimens.

Table 1: Single Dose Pharmacokinetic Parameters of Itraconazole and this compound in Healthy Adults

| Parameter | Itraconazole | This compound | Reference |

| Cmax (ng/mL) | 110 - 553 | Data not consistently reported for single dose | [4] |

| Tmax (h) | 2.8 - 3.4 | Data not consistently reported for single dose | [4] |

| AUC₀₋∞ (ng·h/mL) | 1,320 - 12,600 | Data not consistently reported for single dose | [4] |

| t½ (h) | 15 - 25 | Data not consistently reported for single dose | [4] |

Note: Pharmacokinetic parameters for this compound following a single dose of itraconazole are less frequently reported due to its formation over time.

Table 2: Steady-State Pharmacokinetic Parameters of Itraconazole and this compound in Healthy Adults (200 mg twice daily)

| Parameter | Itraconazole | This compound | Reference |

| Cmax (μg/mL) | 2.1 ± 0.8 | 3.3 ± 1.0 | [5] |

| AUC₀₋₂₄ (μg·h/mL) | 34.4 | 60.2 | [5] |

| t½ (h) | 23.1 | 37.2 | [5] |

Values are presented as mean ± standard deviation.

The Metabolic Journey: From Itraconazole to this compound

The biotransformation of itraconazole to its active metabolite is a critical determinant of its overall antifungal effect. This process, occurring predominantly in the liver, is catalyzed by CYP3A4.[1][2] The following diagram illustrates this key metabolic pathway.

Unraveling the Data: Experimental Protocols

The accurate determination of itraconazole and this compound concentrations in biological matrices is fundamental to pharmacokinetic analysis. The methodologies employed in the cited studies typically involve the following key steps:

1. Sample Collection and Processing:

-

Venous blood samples are collected from subjects at predetermined time points following drug administration.[6][7] For steady-state studies, trough concentrations are often measured just before the next dose.[6]

-

Blood is collected in heparinized tubes.[6]

-

Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -70°C) until analysis.[7]

2. Bioanalytical Method:

-

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is the standard for quantifying itraconazole and this compound in plasma.[4][5][6]

-

Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.

-

Chromatographic Separation: A C18 or similar reversed-phase column is used to separate itraconazole, this compound, and an internal standard.

-

Detection:

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.

3. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) .[5][9]

-

Key parameters determined include:

-

Cmax (Maximum Plasma Concentration): The highest observed concentration.

-

Tmax (Time to Cmax): The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

-

The following diagram outlines a typical experimental workflow for a clinical pharmacokinetic study of itraconazole.

This in-depth guide serves as a valuable resource for understanding the intricate pharmacokinetic relationship between itraconazole and this compound. The provided data and methodologies are intended to support further research and development in the field of antifungal therapy.

References

- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itraconazole Oral Solution for Primary Prophylaxis of Fungal Infections in Patients with Hematological Malignancy and Profound Neutropenia: a Randomized, Double-Blind, Double-Placebo, Multicenter Trial Comparing Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Gender, Body Mass Index, and Age on the Pharmacokinetics of Itraconazole in Healthy Subjects: Non-Compartmental Versus Compartmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Hydroxyitraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), plays a pivotal role in the therapeutic efficacy and drug-drug interaction profile of its parent compound. Formed predominantly in the liver, this metabolite circulates in plasma at concentrations often exceeding those of itraconazole itself, contributing significantly to the overall antifungal effect.[1][2] This technical guide provides an in-depth exploration of the metabolism and biotransformation of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Metabolic Pathways and Biotransformation

The biotransformation of itraconazole is an intricate process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal catalyst.[3] This initial metabolic step involves the hydroxylation of the sec-butyl side chain of itraconazole, leading to the formation of this compound.

While the formation of this compound from itraconazole is well-documented, its own subsequent metabolism is less explicitly detailed in scientific literature. However, it is understood that this compound undergoes further biotransformation, contributing to the complex metabolic profile of itraconazole. The primary routes of itraconazole metabolism, which likely influence the fate of this compound, include oxidation and N-dealkylation.

The metabolic cascade of itraconazole, initiated by CYP3A4, leads to the formation of several metabolites, including keto-itraconazole and N-desalkyl-itraconazole. It is plausible that this compound is a substrate for further enzymatic reactions along these pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of itraconazole and this compound have been extensively studied in various populations. The following tables summarize key quantitative data from studies in healthy subjects and specific patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults Following Oral Administration of Itraconazole

| Parameter | Value | Reference |

| Cmax (ng/mL) | 159.4 | [4] |

| Tmax (h) | ~4-5 | [4] |

| AUC0-24 (ng·h/mL) | 1391 | [4] |

| Half-life (h) | 16.2 | [4] |

| Mean Steady-State Cmin (mg/L) | 1.79 (± 0.21) | [5][6] |

| Free Concentration (ng/mL) | 1.449 (± 1.017) | [2] |

| % Free Fraction | 0.251 (± 0.109) | [2] |

Table 2: Pharmacokinetic Parameters of Itraconazole and this compound in Allogeneic Hematopoietic Cell Transplant Recipients (Intravenous Administration)

| Compound | Parameter | Value | Reference |

| Itraconazole | Cmin at steady state (mg/L) | 0.79 (± 0.35) | [5] |

| This compound | Cmin at steady state (mg/L) | 1.31 (± 0.29) | [5] |

| Itraconazole | Concentration Range (mg/L) | 0.06 - 6.96 | [5] |

| This compound | Concentration Range (mg/L) | 0.09 - 1.86 | [5] |

Experimental Protocols

In Vitro Metabolism of Itraconazole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of itraconazole to this compound.

Materials:

-

Human liver microsomes

-

Itraconazole

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for quenching)

-

Incubator or water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of itraconazole in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solution in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and itraconazole solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining itraconazole and the formed this compound.

HPLC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol provides a detailed methodology for the sensitive and specific quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation): [7][8]

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of this compound).[9]

-

Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[7]

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions: [7][10]

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Flow Rate: 0.500 mL/min.[7]

-

Gradient Elution: A suitable gradient program to achieve optimal separation of this compound from other plasma components and itraconazole.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity. For this compound, a common transition is m/z 721 → 408.[10]

Signaling Pathway Interactions

Recent research has unveiled the inhibitory effects of itraconazole on several key signaling pathways implicated in cancer development and progression. As an active metabolite, this compound is presumed to contribute to these effects.

Hedgehog Signaling Pathway

Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[11][12] It is believed to act on the Smoothened (SMO) receptor, a key component of the pathway, through a mechanism distinct from other known SMO inhibitors.[13]

References

- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The active metabolite this compound has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of itraconazole and this compound in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Validation of a method for itraconazole and major metabolite this compound for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Hydroxyitraconazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), plays a pivotal role in the therapeutic efficacy and complex pharmacology of its parent drug. First identified as a product of hepatic metabolism, this metabolite exhibits potent antifungal activity, comparable to itraconazole itself. Its discovery has been crucial in understanding the overall clinical performance of itraconazole, influencing dosing regimens and therapeutic drug monitoring strategies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development and clinical investigation of itraconazole. Itraconazole, a triazole antifungal, was patented in 1978 and approved for medical use in the United States in 1992[1]. During its clinical development, pharmacokinetic studies revealed that itraconazole undergoes extensive hepatic metabolism, leading to the formation of a major, pharmacologically active metabolite[2]. This metabolite was identified as this compound.

Early investigations highlighted that this compound circulates in plasma at concentrations often equal to or higher than the parent drug, itraconazole[2][3]. This finding was significant as it suggested that the metabolite could contribute substantially to the overall antifungal effect observed in patients. Subsequent in vitro studies confirmed that this compound possesses a broad spectrum of antifungal activity, comparable to that of itraconazole, against a wide range of pathogenic fungi[4][5]. The discovery of this active metabolite was a critical step in fully comprehending the in vivo activity and pharmacokinetic variability of itraconazole.

Chemical Synthesis and Characterization

The chemical synthesis of this compound is a complex process due to the presence of multiple chiral centers in the molecule. The commercially available form of itraconazole is a racemic mixture of four diastereomers[6]. Consequently, its metabolism produces a mixture of this compound stereoisomers. Research syntheses have focused on stereoselective methods to produce specific enantiomerically-pure isomers to study their individual pharmacological properties.

A convergent total synthesis approach is often employed, involving the preparation of key chiral building blocks that are later coupled to form the final molecule. While a universal, standardized protocol is not available, the general principles involve:

-

Synthesis of the Dioxolane Moiety: This typically involves the stereoselective synthesis of the 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol core.

-

Synthesis of the Triazolone Side Chain: This involves the synthesis of the 4-(4-(piperazin-1-yl)phenyl)-2-(1-hydroxy-butan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one portion.

-

Coupling and Final Modification: The two key fragments are then coupled, often via a nucleophilic substitution reaction, to form the complete this compound molecule.

Purification and Characterization of the synthesized this compound is crucial to ensure its identity and purity. Standard analytical techniques employed include:

-

High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the synthesized isomer.

Data Presentation

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound is complex and often mirrors that of its parent compound, itraconazole, with some key differences. The following table summarizes key pharmacokinetic parameters from various studies.

| Parameter | Value | Species | Dosing Regimen | Reference |

| Half-life (t½) | Dose-dependent, >150 h at steady state (300 mg Itraconazole) | Human | Multiple doses of itraconazole | [7] |

| 37.2 h | Human | 200 mg itraconazole b.i.d. | ||

| Area Under the Curve (AUC) | Dose-dependent | Human | Single and multiple doses of itraconazole | [7] |

| 60.2 µg·h/ml (plasma) | Human | 200 mg itraconazole b.i.d. | ||

| 18.9 µg·h/ml (ELF) | Human | 200 mg itraconazole b.i.d. | ||

| 134 µg·h/ml (AC) | Human | 200 mg itraconazole b.i.d. | ||

| Maximum Concentration (Cmax) | Peaks simultaneously with itraconazole | Human | 100 mg itraconazole oral solution | [3] |

| 3.3 ± 1.0 µg/ml (plasma) | Human | 200 mg itraconazole b.i.d. | ||

| Time to Cmax (Tmax) | 1-2 hours after oral solution | Human | 100 mg itraconazole oral solution | [3] |

ELF: Epithelial Lining Fluid; AC: Alveolar Cells

In Vitro Antifungal Activity of this compound

This compound exhibits potent in vitro activity against a broad range of fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant fungi.

| Fungal Species | MIC (mg/ml) | Reference |

| Candida albicans | 0.019 | |

| Aspergillus fumigatus | 0.078 | |

| Cryptococcus neoformans | 0.078 |

A large-scale study comparing the IC50 values of itraconazole and this compound against 1481 fungal isolates found that for 90% of the isolates, the values were the same within a mode ± one dilution range, indicating largely equivalent in vitro potency[4][5].

Experimental Protocols

Quantification of this compound in Plasma/Serum

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and specificity in quantifying this compound in biological matrices.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard like d5-hydroxyitraconazole).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 721.2 -> 624.2.

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following oral administration of itraconazole.

-

Subjects: Healthy human volunteers or an appropriate animal model.

-

Study Design: A single-dose or multiple-dose, open-label study.

-

Drug Administration: Administer a single oral dose of itraconazole to fasting subjects.

-

Blood Sampling:

-

Collect serial blood samples from a peripheral vein at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

-

Collect blood into heparinized tubes.

-

Process the blood samples by centrifugation to separate plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated bioanalytical method, such as the LC-MS/MS protocol described above.

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and t½.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of both itraconazole and this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxy Itraconazole | CAS 112559-91-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. bdg.co.nz [bdg.co.nz]

- 4. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Itraconazole and this compound in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Hydroxyitraconazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Possessing a complex chemical structure, a thorough understanding of its three-dimensional arrangement, stereochemistry, and solid-state properties is crucial for drug development, formulation design, and understanding its pharmacological activity. This technical guide provides a summary of the available structural and analytical data for this compound, highlighting key experimental techniques used in its characterization. However, it is important to note that a complete single-crystal X-ray diffraction analysis, the gold standard for definitive structural elucidation, is not publicly available at the time of this writing.

Chemical and Physical Properties

This compound is a large, complex organic molecule with the following fundamental properties:

| Property | Value | Reference |

| Molecular Formula | C35H38Cl2N8O5 | [1][2][3] |

| Molecular Weight | 721.63 g/mol | [3] |

| Appearance | Solid | [4] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the chemical structure of this compound. While a complete dataset is not publicly available, the following provides an overview of the key methods and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

1H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available 1H NMR spectrum for hydroxyitraconale exists, which is crucial for confirming its chemical structure.

13C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. While studies on the 13C NMR of the parent drug, itraconazole, have been published, specific and complete 13C NMR spectral data with assignments for this compound are not readily found in the public domain.[5] Such data would be invaluable for a complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity. The molecular weight of this compound has been confirmed by mass spectrometry.[4]

Chromatographic Separation

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the separation, identification, and quantification of this compound, particularly in biological matrices.

Experimental Protocol: HPLC for this compound Analysis

While specific protocols vary between laboratories, a general HPLC method for the analysis of this compound in plasma can be summarized as follows. This protocol is a composite based on common practices described in the literature.[6][7]

1. Sample Preparation:

- Protein precipitation from plasma samples is a common first step, often using acetonitrile.

- This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.

2. Chromatographic Conditions:

- Column: A reverse-phase column, such as a C18 column, is typically used.

- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed in a gradient or isocratic elution mode.

- Flow Rate: A typical flow rate is around 0.5 mL/min.

- Detection: UV or fluorescence detection can be used.

3. Data Analysis:

- Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

Stereochemistry

Itraconazole has three chiral centers, leading to a complex mixture of stereoisomers. Consequently, this compound also exists as multiple stereoisomers. The synthesis of specific, single stereoisomers of this compound has been reported in the literature, which is a critical step towards understanding the biological activity of each individual isomer.[8]

Crystalline Structure

The solid-state structure of a pharmaceutical compound significantly influences its physical properties, such as solubility and stability. While itraconazole is known to exist in different crystalline forms (polymorphs), detailed information on the crystal structure of this compound is not publicly available.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information about the crystal packing. To date, a Crystallographic Information File (CIF) or a detailed structural report from a single-crystal XRD study of this compound has not been identified in public databases such as the Cambridge Structural Database (CSD).[2] The availability of such data would be a significant advancement in the structural characterization of this important metabolite.

Conclusion and Future Outlook

The structural analysis of this compound is an area that requires further investigation. While its fundamental chemical properties and methods for its quantification are established, a definitive, high-resolution crystal structure remains elusive in the public domain. The availability of single-crystal X-ray diffraction data would provide invaluable insights into its precise molecular geometry and intermolecular interactions, which are critical for computational modeling, understanding its interaction with biological targets, and for the rational design of new formulations. Furthermore, the publication of a complete and assigned 13C NMR spectrum would complete the fundamental spectroscopic characterization of this molecule. Future research efforts focused on the synthesis of high-quality single crystals of this compound and their analysis by X-ray diffraction are highly encouraged to fill this knowledge gap.

References

- 1. PubChemLite - Dtxsid00920835 (C35H38Cl2N8O5) [pubchemlite.lcsb.uni.lu]

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Itraconazole and this compound in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of itraconazole and this compound in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Binding Characteristics of Hydroxyitraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical protein binding characteristics of hydroxyitraconazole, the primary active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Understanding the extent and nature of this binding is paramount for comprehending its pharmacokinetic and pharmacodynamic profile, including its efficacy, potential for drug-drug interactions, and overall disposition in the body. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its determination, and visual representations of the key relationships governing its activity.

Quantitative Overview of Protein Binding

This compound, like its parent compound itraconazole, is extensively bound to plasma proteins. However, a crucial distinction lies in its unbound fraction, which is significantly higher than that of itraconazole. The unbound, or free, fraction of a drug is pharmacologically important as it is the portion available to interact with target sites, elicit a therapeutic effect, and be cleared from the body.

A key study revealed that the average plasma free fraction of this compound is approximately 0.251% (± 0.109%), which is about 8.5 times higher than that of itraconazole (0.024% ± 0.016%).[1][2] This translates to a total protein binding of roughly 99.75% for this compound.[1][2] Consequently, the free concentration of this compound in plasma can be more than 10 times higher than that of its parent drug.[1][2] While both are over 99% protein-bound, this difference in the unbound concentration has significant implications for their relative contributions to both therapeutic and off-target effects.[3]

The primary binding protein for itraconazole, and likely this compound, is albumin.[4] Alpha-1-acid glycoprotein (B1211001) (AAG) also plays a role in binding basic and neutral drugs and can influence the unbound fraction.[5][6][7]

The following tables summarize the key quantitative data available for this compound and itraconazole protein binding.

Table 1: Plasma Protein Binding of this compound vs. Itraconazole

| Compound | Average Protein Binding (%) | Average Free Fraction (%) | Fold Difference in Free Fraction (OH-ITZ vs. ITZ) |

| This compound | ~99.75 | 0.251 ± 0.109 | 8.52 |

| Itraconazole | ~99.98 | 0.024 ± 0.016 | - |

Data sourced from studies measuring free and total plasma concentrations.[1][2]

Table 2: In Vitro Inhibition Constants Related to Unbound this compound

| Parameter | Value | Target | Significance |

| Unbound IC50 | 4.6 nM | CYP3A4 | Potent inhibition of a major drug-metabolizing enzyme.[8][9] |

| Unbound Ki | 14.4 nM | CYP3A4 | Indicates high affinity for the active site of CYP3A4.[8] |

| In Vivo Ki | 38 ± 3 nM | Hepatic CYP3A | Reflects potent inhibition of its own and other drugs' metabolism.[10] |

These values, while not direct measures of plasma protein binding affinity, demonstrate the high potency of the unbound fraction of this compound.

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is a critical step in drug development. Several well-established in vitro methods are employed, with equilibrium dialysis, ultrafiltration, and ultracentrifugation being the most common.

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for its accuracy in determining the unbound fraction of a drug.[11]

Principle: This method involves a two-compartment chamber separated by a semipermeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins). One compartment contains the drug mixed with plasma, and the other contains a protein-free buffer. The free drug diffuses across the membrane until its concentration is equal in both compartments. At equilibrium, the concentration in the buffer compartment represents the unbound drug concentration.

Detailed Protocol:

-

Apparatus Preparation: A dialysis unit, often a 96-well plate format for high-throughput screening, is assembled with a semipermeable membrane (typically with a molecular weight cutoff of 5,000-10,000 Da).[12]

-

Sample Preparation: The test compound (this compound) is spiked into plasma (human or other species) at a known concentration.

-

Dialysis: The plasma sample is added to one chamber (the donor chamber), and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver chamber).

-

Incubation: The dialysis plate is sealed and incubated at a physiological temperature (37°C) with gentle agitation to facilitate equilibrium. The time to reach equilibrium is predetermined in preliminary experiments and is typically several hours.[12]

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the drug in both aliquots are determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The percentage of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber, multiplied by 100.

Ultrafiltration

Ultrafiltration is a rapid method that uses centrifugal force to separate the free drug from the protein-bound drug.[13][14]

Principle: A plasma sample containing the drug is placed in a device with a semipermeable membrane at the bottom. Centrifugation forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane, while the protein and protein-bound drug are retained.

Detailed Protocol:

-

Device Preparation: An ultrafiltration device, consisting of an upper sample reservoir and a lower collection tube separated by a membrane filter, is used. The membrane is often pre-treated to minimize non-specific binding.[12]

-

Sample Preparation: The plasma sample is spiked with the test compound.

-

Incubation: The drug-plasma mixture is incubated to allow for binding to reach equilibrium.

-

Centrifugation: An aliquot of the incubated sample is placed in the upper chamber of the ultrafiltration device and centrifuged at a specified speed and temperature (e.g., 3000 x g at 37°C).[12]

-

Sample Collection and Analysis: The ultrafiltrate collected in the lower tube contains the free drug. The concentration of the drug in the ultrafiltrate and in an aliquot of the original plasma sample (representing the total concentration) is measured by LC-MS/MS.

-

Calculation: The unbound fraction is the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the plasma.

Ultracentrifugation

Ultracentrifugation separates free and bound drug based on their differential sedimentation under high centrifugal forces.[14][15]

Principle: When a plasma sample containing a drug is subjected to high-speed centrifugation, the larger protein molecules and the protein-bound drug sediment to the bottom of the tube, while the smaller, free drug molecules remain in the supernatant.

Detailed Protocol:

-

Sample Preparation: A known concentration of the drug is added to the plasma sample.

-

Ultracentrifugation: The sample is centrifuged at a very high speed (e.g., >100,000 x g) for a sufficient duration to allow for the sedimentation of proteins.[14]

-

Sample Collection: A sample of the supernatant, which represents the unbound drug fraction, is carefully collected from the top layer.

-

Analysis and Calculation: The concentration of the drug in the supernatant is determined and compared to the total concentration in the initial sample to calculate the unbound fraction. Due to the potential for high non-specific binding of lipophilic compounds like itraconazole and its metabolites to filters, ultracentrifugation can be a preferred method.[16]

Visualizing Key Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows discussed in this guide.

Caption: Pharmacokinetic and pharmacodynamic pathway of this compound.

Caption: Experimental workflow for equilibrium dialysis.

Caption: Experimental workflow for ultrafiltration.

Conclusion

The protein binding of this compound is a critical determinant of its pharmacological profile. Although highly bound to plasma proteins, its significantly greater unbound fraction compared to itraconazole underscores its importance as the primary active moiety responsible for both the antifungal efficacy and the potent CYP3A4-mediated drug-drug interactions associated with itraconazole therapy. A thorough understanding of these binding characteristics, determined through robust experimental methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation, is essential for accurate pharmacokinetic and pharmacodynamic modeling, dose optimization, and the prediction of clinically relevant drug interactions. The data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals working with this important antifungal agent.

References

- 1. The active metabolite this compound has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and Pharmacodynamic Considerations for Drugs Binding to Alpha-1-Acid Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of itraconazole and this compound in human serum and plasma by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations [mdpi.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]

- 16. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake of Hydroxyitraconazole in Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of how hydroxyitraconazole, the active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), enters fungal cells. While the precise transporters responsible for the uptake of this compound have not been definitively identified, compelling evidence points towards a carrier-mediated facilitated diffusion mechanism rather than simple passive diffusion. This process is crucial for the drug's efficacy, as it allows the molecule to reach its intracellular target, lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. This document details the proposed uptake mechanism, summarizes key quantitative data, provides detailed experimental protocols for studying fungal drug uptake, and presents visual diagrams of the relevant pathways and workflows. A central theme is that the net intracellular concentration of this compound is a dynamic equilibrium between this facilitated influx and active efflux mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which are often overexpressed in drug-resistant strains.

The Mechanism of Azole Accumulation: A Balance of Influx and Efflux

The efficacy of any antifungal agent is contingent on its ability to accumulate at its site of action to a concentration sufficient to exert its inhibitory effect. For this compound, this means traversing the fungal cell wall and plasma membrane to inhibit the cytoplasmic enzyme lanosterol 14α-demethylase. The net intracellular concentration of the drug is determined by the interplay between its rate of entry (influx) and its rate of removal (efflux).